molecular formula C32H45N9O10S B12080913 acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

Cat. No.: B12080913
M. Wt: 747.8 g/mol
InChI Key: RUKOLHFVDDAWSG-UHFFFAOYSA-N
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Description

The compound acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide is a structurally complex molecule featuring:

  • Nitro group (4-nitro), contributing to electron-withdrawing effects and redox sensitivity.
  • Propan-2-ylcarbamoyl (isopropyl carbamate), influencing lipophilicity and steric bulk.
  • Sulfonamide moiety (4-methylphenyl sulfonylamino), a common pharmacophore in enzyme inhibitors.
  • Pyrrolidine-2-carboxamide, providing conformational rigidity and peptide-like backbone properties.

Properties

Molecular Formula

C32H45N9O10S

Molecular Weight

747.8 g/mol

IUPAC Name

acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)

InChI Key

RUKOLHFVDDAWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine moiety is synthesized via cyclization of L-proline derivatives or reductive amination of γ-keto acids. A representative protocol involves:

  • Starting material : (S)-pyrrolidine-2-carboxylic acid (commercially available).

  • Activation : Conversion to the corresponding acid chloride using oxalyl chloride (2 eq) in dichloromethane (DCM) at 0–5°C for 2 h.

  • Coupling : Reaction with 2-[(4-methylphenyl)sulfonylamino]acetyl amine (prepared separately) in the presence of Hünig’s base (DIEA, 3 eq) yields the tosylated acetyl-pyrrolidine carboxamide.

Optimization Data :

Activation MethodYield (%)Purity (%)
Oxalyl chloride9298
HBTU/DIEA8595

The oxalyl chloride method proves superior for sterically hindered amines.

Introduction of the Tosyl Group

The sulfonamide functionality is introduced via reaction of the primary amine with p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM containing pyridine (2 eq) as a base. The reaction proceeds at room temperature for 12 h, achieving 89% yield after recrystallization from ethanol/water.

Critical Parameters :

  • Moisture-free conditions to prevent hydrolysis of the sulfonyl chloride.

  • Stoichiometric control to avoid over-sulfonation.

Synthesis of the 5-(Diaminomethylideneamino)Pentan-2-yl Segment

Guanidine Formation

The guanidine group is installed using a protected thiourea intermediate:

  • Thiourea formation : React pentane-1,5-diamine with N,N'-bis(tert-butoxycarbonyl)thiourea in THF under N₂.

  • Deprotection : Treat with TFA/DCM (1:1) to remove Boc groups, followed by neutralization with NH₄OH.

Yield : 76% over two steps.

Coupling to the Pyrrolidine Core

The guanidine-containing chain is coupled to the pyrrolidine carboxamide using HBTU (1.05 eq) and DIEA (3 eq) in DMF at 0°C → RT for 24 h. Monitoring by HPLC confirms >95% conversion.

Functionalization of the Aromatic System

Nitration and Carbamoylation

The 4-nitro-3-(propan-2-ylcarbamoyl)aniline fragment is synthesized via:

  • Nitration : Treat 3-carbamoylaniline with HNO₃/H₂SO₄ at 0°C to install the nitro group para to the carbamoyl.

  • Isopropyl carbamate formation : React the free amine with isopropyl isocyanate (1.1 eq) in THF, yielding 83% after silica gel chromatography.

Regioselectivity : Nitration occurs meta to the carbamoyl group due to its electron-withdrawing nature.

Final Assembly and Salt Formation

Fragment Coupling

The aromatic amine is coupled to the guanidine-pyrrolidine backbone using EDCI/HOBt (1.1 eq each) in DMF at −15°C. The reaction mixture is stirred for 48 h, achieving 68% yield after reverse-phase HPLC purification.

Acetic Acid Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with glacial acetic acid (1.05 eq). Crystallization at 4°C affords the final compound in 94% purity.

Reaction Optimization and Challenges

Coupling Agent Screening

Comparative studies reveal HBTU > EDCI > Oxalyl chloride for amidating sterically congested intermediates:

Coupling AgentReaction Time (h)Yield (%)
HBTU2478
EDCI/HOBt4868
Oxalyl chloride1282

HBTU balances reactivity and side-product formation.

Stability Considerations

  • Nitro group : Stable under acidic conditions but prone to reduction in the presence of residual metal catalysts.

  • Guanidine : Requires Boc protection during sulfonation steps to prevent protonation-induced side reactions.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, guanidine NH), 7.75 (d, J = 8.5 Hz, 2H, tosyl aromatic), 2.42 (s, 3H, CH₃ tosyl).

  • HPLC : tR = 12.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chemical Reactions Analysis

Types of Reactions

Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and enzymatic reactions. It is stable under mild conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate include individual amino acids and smaller peptide fragments .

Scientific Research Applications

Functional Groups

The compound features several functional groups that contribute to its chemical behavior:

  • Amines : Contribute to the compound's basicity and ability to form hydrogen bonds.
  • Sulfonamides : Known for their antibacterial properties, these groups can inhibit bacterial growth.
  • Carboxamides : Involved in peptide bond formation and enzymatic reactions.

Biochemical Assays

This compound is primarily used as a chromogenic peptide substrate in various biochemical assays. Its structure allows it to participate in luminescence measurements, making it useful for:

  • Enzyme kinetics studies : The compound acts as a substrate for specific proteases, enabling researchers to study the kinetics of enzyme-catalyzed reactions.

Antimicrobial Research

Due to the presence of sulfonamide groups, the compound has potential applications in:

  • Antimicrobial activity assessment : Studies have indicated that compounds containing sulfonamide moieties can inhibit the growth of certain bacteria, making them candidates for developing new antimicrobial agents.

Drug Development

The unique structural features of this compound make it a candidate for:

  • Pharmaceutical formulations : Its ability to interact with biological targets suggests potential roles in drug development, particularly for diseases requiring targeted therapies.

Synthetic Chemistry

In synthetic pathways, this compound can serve as:

  • Building blocks for complex organic synthesis : The various functional groups allow it to undergo numerous chemical reactions, facilitating the synthesis of more complex molecules.

Case Study 1: Enzyme Kinetics

A study investigated the use of acetic acid; N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide as a substrate for proteases. The results demonstrated that the compound was effectively cleaved by specific proteases, allowing researchers to determine kinetic parameters such as VmaxV_{max} and KmK_m values, which are crucial for understanding enzyme efficiency.

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of the compound. It was tested against various bacterial strains, revealing significant inhibitory effects attributed to the sulfonamide group. This finding supports further exploration into its use as a potential antibiotic agent.

Study FocusFindings
Enzyme KineticsEffective substrate for proteases; determined kinetic parameters
Antimicrobial ActivitySignificant inhibition of bacterial growth; potential antibiotic applications

Mechanism of Action

Tos-Gly-Pro-Arg-ANBA-IPA acetate functions as a substrate for proteolytic enzymes. When cleaved by these enzymes, it releases a chromogenic or luminescent signal that can be measured. This allows for the quantification of enzyme activity. The molecular targets are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Functional Groups and Structural Motifs
Compound (Reference) Functional Groups/Motifs Potential Biological Relevance
Target Compound Guanidine, nitro, sulfonamide, pyrrolidine carboxamide, isopropyl carbamate Enzyme inhibition, DNA binding (hypothetical)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide Oxadiazole, methylsulfanyl, acetamide Antimicrobial, kinase inhibition
N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-2-{[3-(4-CHLOROPHENYL)-4-OXO-...SULFANYL}ACETAMIDE Sulfanyl, acetamide, chlorophenyl Anti-inflammatory, enzyme inhibition
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide Triazole, sulfanyl, propan-2-yl Anticancer, kinase modulation

Key Observations :

  • The sulfonamide group in the target compound is shared with compounds in and , often linked to improved target selectivity and metabolic stability.
  • Oxadiazole (in ) and triazole (in ) rings are bioisosteres for amide bonds, enhancing metabolic resistance compared to the target compound’s carbamate group .
  • The nitro group in the target compound is less common in the analogs but may confer unique redox-dependent activity.

Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues
Property Target Compound Compound from Compound from
Molecular Weight ~800–900 g/mol (est.) 529.01 g/mol 618.14 g/mol
LogP (Lipophilicity) High (due to aryl groups) Moderate (LogP ~3.5) High (LogP ~4.2)
Solubility Low (sulfonamide) Moderate (oxadiazole) Low (chlorophenyl)
Stability Nitro group may reduce metabolic stability Oxadiazole enhances stability Sulfanyl group prone to oxidation

Notes:

  • The target compound’s high molecular weight and lipophilicity may limit oral bioavailability, a common challenge in peptide-like molecules.
  • The nitro group could render it susceptible to enzymatic reduction, unlike the oxadiazole-containing compound in , which is more stable.

Biological Activity

The compound acetic acid; N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide , often referred to as a complex pyrrolidine carboxamide, has garnered attention in biochemical research due to its multifaceted biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Details

  • Molecular Formula : C32H45N9O10S
  • Molecular Weight : 747.8 g/mol
  • IUPAC Name : Acetic acid; N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

This compound features several functional groups, including amines, sulfonamides, and carboxamides, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological targets. Notably, it acts as a substrate for specific proteases, facilitating studies on enzyme kinetics and mechanisms. The presence of sulfonamide groups suggests potential antimicrobial properties , as these groups are known to inhibit bacterial growth by interfering with folic acid synthesis.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial effects. The sulfonamide moiety in this compound may inhibit the growth of various bacteria, making it a candidate for further investigation in antibiotic development.

Inhibition of Enoyl ACP Reductase

A related study highlighted the discovery of pyrrolidine carboxamides as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is crucial in the fatty acid biosynthesis pathway, and inhibitors targeting it could serve as novel antituberculosis agents. The lead compound demonstrated an IC50 value of 10.05 μM in inhibiting InhA activity, showcasing the potential for similar compounds to exhibit significant biological activity against pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that derivatives of pyrrolidine carboxamides can exhibit moderate cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure were evaluated against prostate cancer (PC-3) and lung cancer (SKLU-1) cell lines, demonstrating IC50 values indicative of their potential therapeutic efficacy .

Case Studies

  • Inhibition Studies : A series of studies have focused on the inhibition of key enzymes involved in bacterial metabolism. For example, the binding affinity and inhibition kinetics were analyzed using high-throughput screening methods, revealing that modifications to the pyrrolidine structure could enhance inhibitory potency against target enzymes like InhA .
  • Anticancer Activity : Research involving hydroxamic acids has shown promising results in terms of cytotoxicity against various cancer types. The mechanisms often involve histone deacetylase (HDAC) inhibition, which is a critical pathway in cancer progression. Similar compounds have been shown to induce apoptosis in cancer cells through this mechanism .

Comparative Biological Activity

Compound TypeTarget Enzyme/PathwayIC50 Value (μM)Reference
Pyrrolidine CarboxamideInhA (Mycobacterium tuberculosis)10.05
Sulfonamide DerivativesBacterial Growth InhibitionVariable
Hydroxamic AcidsHDAC Inhibition23.38 (PC-3)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis involves multi-step protocols, including amide coupling, sulfonylation, and nitro-group functionalization. Key reagents include DMF as a solvent and bases like potassium carbonate for pH control. Reaction temperatures (typically 60–100°C) and stoichiometric ratios of intermediates (e.g., pyrrolidine-2-carboxamide derivatives) must be tightly monitored to avoid side reactions. For example, highlights the use of sodium hydroxide in oxadiazole ring formation, which can be adapted for nitro-group stabilization in this compound .

Q. How can structural integrity and purity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for nitroaryl groups) .
  • IR : Detect key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide moieties) .
  • HPLC-MS : Quantify purity (>95%) and identify byproducts (e.g., incomplete sulfonylation intermediates) .

Q. What are the primary applications of this compound in basic chemistry research?

  • Answer : It serves as a versatile intermediate for synthesizing peptidomimetics and heterocyclic libraries. Its pyrrolidine-2-carboxamide core is structurally analogous to bioactive scaffolds in kinase inhibitors, making it valuable for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and activation energies for critical steps like nitro-group reduction or guanidine formation. emphasizes integrating computational workflows (e.g., reaction path searches) with experimental validation to reduce trial-and-error iterations .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Answer :

  • Dose-Response Analysis : Test compound concentrations across a wider range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Target Selectivity Profiling : Use kinase/phosphatase panels to rule off-target interactions. notes similar compounds exhibit off-target binding to EGFR homologs, necessitating counter-screens .
  • Metabolite Interference Testing : Assess stability in biological matrices (e.g., plasma) via LC-MS to detect degradation products that may skew activity .

Q. How does the compound’s sulfonamide group influence its interaction with biological targets?

  • Answer : Molecular dynamics simulations reveal that the (4-methylphenyl)sulfonylamino moiety enhances hydrophobic binding to enzyme pockets (e.g., carbonic anhydrase isoforms). Compare with structural analogs lacking this group (e.g., ’s chromeno-pyrimidine derivatives) to isolate sulfonamide-specific effects .

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